N-formyl-2-phenylacetamide

Description

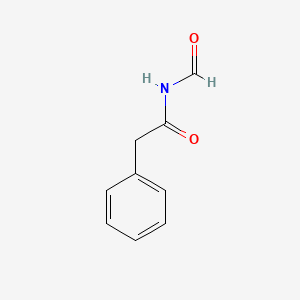

Structure

3D Structure

Properties

IUPAC Name |

N-formyl-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-7-10-9(12)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXPNYVWDXGYFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390863 | |

| Record name | N-formyl-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4252-32-8 | |

| Record name | N-formyl-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FORMYL-2-PHENYLACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Formyl 2 Phenylacetamide and Its Analogues

Conventional Synthetic Approaches

Conventional methods for synthesizing N-formyl-2-phenylacetamide and its derivatives typically rely on well-established organic reactions, primarily focusing on the formation of the amide bond.

Amidation, the formation of an amide, is a cornerstone of organic synthesis. For this compound, this can be approached through several routes. One common method involves the reaction of phenylacetic acid or its derivatives with an appropriate amine. The direct amidation of carboxylic acids with amines is a straightforward approach. organic-chemistry.org For instance, phenylacetic acid can be reacted with an amine in the presence of a catalyst to form the corresponding phenylacetamide. nih.gov

Another pathway is the hydrolysis of benzyl (B1604629) cyanide (phenylacetonitrile). Treatment of benzyl cyanide with concentrated hydrochloric acid, followed by controlled heating and subsequent dilution with water, yields phenylacetamide. orgsyn.orgchemicalbook.com The crude product can be purified by washing with a sodium carbonate solution to remove any traces of phenylacetic acid. orgsyn.org

The formylation step, which introduces the N-formyl group, can be achieved using various formylating agents. While direct N-formylation of 2-phenylacetamide (B93265) is a plausible route, many synthetic strategies focus on building the molecule from formylated precursors.

To facilitate amide bond formation, carboxylic acids are often converted into more reactive "activated" forms. A widely used method is the conversion of a carboxylic acid to an acyl chloride. For example, phenylacetyl chloride can be reacted with an amine to form the desired amide. chemicalbook.com This method is highly efficient due to the high reactivity of the acyl chloride.

Similarly, other activated precursors can be employed. The synthesis of N-phenylacetamide derivatives often starts with the reaction of an aniline (B41778) with chloroacetyl chloride. nih.govnih.gov This produces a 2-chloro-N-phenylacetamide intermediate, which is a versatile precursor for further chemical modifications. nih.govnih.gov The reactive chlorine atom can be displaced by various nucleophiles to introduce different functional groups. researchgate.net

Table 1: Examples of Coupling Reactions for Phenylacetamide Analogue Synthesis

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

|---|---|---|---|---|

| Substituted Anilines | Chloroacetyl Chloride | 2-chloro-N-substituted-acetamides | Glacial Acetic Acid, Sodium Acetate | nih.gov |

| Isatin | 2-chloro-N-phenylacetamide | N-(phenyl)-2-(2-oxoindolin-1-yl)acetamide | DMF, K₂CO₃ | nih.gov |

The efficiency and yield of amidation reactions are highly dependent on reaction conditions. Factors such as the choice of catalyst, solvent, and temperature play a crucial role. For direct amidation, various catalysts have been explored to improve reaction rates and yields. Nickel(II) chloride (NiCl₂) has been shown to be an effective catalyst for the direct amidation of phenylacetic acid derivatives with benzylamine (B48309) derivatives. nih.gov

A study comparing different nickel catalysts found that NiCl₂ was the most efficient for this transformation, outperforming other nickel complexes. nih.gov The reaction proceeds smoothly in a solvent like toluene (B28343) at elevated temperatures without the need for water removal, which simplifies the process. nih.gov The choice of solvent and the electronic and steric effects of substituents on the aromatic rings of both the carboxylic acid and the amine significantly influence the reaction yield. nih.gov

Table 2: Effect of Nickel Catalyst on Direct Amidation of Phenylacetic Acid with Benzylamine

| Catalyst | Yield (%) |

|---|---|

| NiCl₂ | >99 |

| DPPE·NiCl₂ | 91 |

| (CH₃COO)₂Ni | 82 |

| Ni(acac)₂ | 78 |

| DPPP·NiCl₂ | 65 |

| NiCl₂(PPh₃)₂ | 56 |

| NiCl₂·6H₂O | 35 |

| None | <5 |

(Data sourced from a study on NiCl₂-catalyzed direct amidation) nih.gov

Advanced Synthetic Techniques

To overcome the limitations of conventional methods, such as long reaction times and harsh conditions, advanced synthetic techniques have been developed.

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions. rsc.org By using dielectric heating, microwaves can rapidly and uniformly heat the reaction mixture, leading to a dramatic reduction in reaction times and often cleaner reactions with higher yields. rsc.orgresearchgate.net

This technique has been successfully applied to the synthesis of various amide-containing compounds. For example, the conventional synthesis of "2-Chloro-N-p-tolylacetamide" requires 5-6 hours, whereas the microwave-assisted method can be completed in just 5-10 minutes with good yields. researchgate.net Similarly, the synthesis of N-phenylsuccinimide from aniline and succinic anhydride (B1165640) can be achieved in four minutes in a domestic microwave oven, a significant improvement over the several hours required for the traditional method. nih.gov This rapid and solvent-free approach represents a more energy-efficient and "greener" synthetic route. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Compound | Conventional Method Time | Microwave-Assisted Time | Reference |

|---|---|---|---|

| 2-Chloro-N-p-tolylacetamide | 5-6 hours | 5-10 minutes | researchgate.net |

The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings. ijpcbs.comorganic-chemistry.org The active formylating agent, known as the Vilsmeier reagent, is typically a chloroiminium ion generated in situ from a substituted formamide, such as N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃). mychemblog.comchemistrysteps.comwikipedia.org

This reaction is particularly useful for the synthesis of aryl aldehydes. chemistrysteps.com While the Vilsmeier reagent is a weaker electrophile than those used in Friedel-Crafts reactions, it is highly effective for activated substrates like anilines and phenols. chemistrysteps.com In the context of this compound analogues, the Vilsmeier-Haack reaction could be employed to introduce a formyl group onto the phenyl ring of an N-phenylacetamide precursor. The initial product of the reaction is an iminium ion, which is subsequently hydrolyzed during aqueous workup to yield the final aldehyde. organic-chemistry.orgwikipedia.org This method serves as a powerful tool for derivatization, allowing for the introduction of functionalities that can be further elaborated. ijpcbs.com

Solvent-Free Synthetic Protocols

Information regarding specific solvent-free synthetic protocols for this compound is not extensively available in the reviewed scientific literature. The synthesis of related structures, such as N-phenylacetamide, typically involves the use of solvents to facilitate the reaction between reagents. For example, the chloroacetylation of anilines is often carried out in the presence of glacial acetic acid or other solvents. nih.gov While there is a broad scientific interest in developing solvent-free, environmentally friendly chemical processes, dedicated studies detailing such methods for the direct synthesis of this compound are not prominently documented.

Preparation of this compound Derivatives for Specific Research Applications

Derivatives of the related N-phenylacetamide scaffold are synthesized for a variety of specific research applications, including the development of new therapeutic agents. These syntheses involve multi-step processes to create complex molecules designed to interact with specific biological targets.

For Antibacterial and Nematicidal Research

A series of N-phenylacetamide derivatives incorporating 4-arylthiazole moieties has been synthesized to evaluate their potential as antibacterial and nematicidal agents. mdpi.comnih.gov The general synthetic pathway begins with p-phenylenediamine (B122844) and involves aniline protection, amide formation, and deprotection to yield 4-amino-N-phenylacetamide intermediates. nih.gov These are subsequently converted into thioureas and condensed with α-halocarbonyl compounds to produce the final target derivatives. nih.gov

The research aimed to combat agricultural pathogens like Xanthomonas oryzae pv. Oryzae (Xoo). mdpi.comnih.gov The findings showed that some of these synthesized compounds had significant biological activity. For instance, compound A1 , N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide, exhibited a minimum 50% effective concentration (EC50) of 156.7 µM, which was superior to existing agents like bismerthiazol. mdpi.comnih.gov Another derivative, A23 , showed potent nematicidal activity against Meloidogyne incognita. mdpi.comnih.gov

| Compound ID | IUPAC Name | Yield (%) | Melting Point (°C) | Application |

| A1 | N-(4-((4-(4-Fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | 57 | 201.0–202.0 | Antibacterial (Xoo) |

| A2 | N-(4-((4-(3-Fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | 82 | 162.4–163.2 | Antibacterial |

| A5 | N-(4-(3-(4-Chlorophenyl)thiazol-2-ylamino)phenyl)acetamide | 88 | 179.7–180.3 | Antibacterial |

| A8 | N-(4-((4-(3-Bromophenyl)thiazol-2-yl)amino)phenyl)acetamide | 85 | 202.8–203.9 | Antibacterial |

| A23 | N-(4-((4-(3-(Trifluoromethyl)phenyl)thiazol-2-yl)amino)phenyl)isobutyramide | - | - | Nematicidal |

For Anticancer Research

Researchers have also synthesized N-phenylacetamide derivatives as potential anticancer agents. One study focused on creating 2-(4-Fluorophenyl)-N-phenylacetamide derivatives and evaluating their cytotoxic effects on various cancer cell lines, including PC3 (prostate carcinoma), MCF-7 (breast cancer), and HL-60 (promyelocytic leukemia). nih.gov The results indicated that these compounds are potent anticancer agents, particularly against the PC3 cell line. nih.govnih.gov

The study found that derivatives containing a nitro moiety (2a-2c ) had a greater cytotoxic effect than those with a methoxy (B1213986) moiety (2d-2f ). nih.gov Specifically, compound 2b was among the most active against the PC3 cell line, while compound 2c was most active against the MCF-7 cell line when compared to the reference drug imatinib (B729) under specific assay conditions. nih.govnih.gov

| Compound ID | Substituent on N-phenyl ring | Target Cell Line | IC50 (μM) |

| 2b | m-Nitro | PC3 | 52 |

| 2c | p-Nitro | PC3 | 80 |

| 2c | p-Nitro | MCF-7 | 100 |

For Antidepressant Research

In the field of neuroscience, N-substituted-acetamide derivatives have been synthesized and evaluated for potential antidepressant activity. nih.gov A series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives were prepared by reacting 2-chloro-N-substituted-acetamides with 2-mercaptobenzimidazole. nih.gov The resulting compounds were tested for their ability to reduce immobility in animal models, a common indicator of antidepressant potential. nih.gov The study identified compounds with significant antidepressant effects, with one of the most potent derivatives showing better potential than standard drugs like moclobemide (B1677376) and imipramine (B1671792) in the tested models. nih.gov

Chemical Reactivity and Transformation Studies of N Formyl 2 Phenylacetamide

Redox Chemistry of the Formyl Moiety

The formyl group (-CHO) attached to the amide nitrogen is a primary site for oxidation and reduction reactions, allowing for the synthesis of a range of derivatives.

While specific studies on the oxidation of N-formyl-2-phenylacetamide are not extensively documented, the oxidation of N-formyl compounds to their corresponding carbamate (B1207046) derivatives is a known transformation in organic synthesis. This can be conceptually applied to this compound. The formyl group can be oxidized to a carboxylic acid equivalent, which in the context of the amide nitrogen, would result in a carbamic acid derivative. These intermediates are often unstable and can be trapped or derivatized. For instance, oxidative conditions could potentially convert the N-formyl group into a carbamoyl (B1232498) moiety, which could then be further transformed.

In a related context, studies on the synthesis of carbamates from amines and a carbonyl source demonstrate the feasibility of manipulating the oxidation state at the carbon atom attached to the nitrogen. nih.gov For example, the oxidative carbonylation of aniline (B41778) using methyl formate (B1220265) as a carbonylating agent yields methyl N-phenyl carbamate, highlighting a related transformation pathway. nih.gov

Table 1: Plausible Oxidation Products of this compound

| Oxidizing Agent | Potential Product | Reaction Type |

| Strong Oxidants (e.g., KMnO4, CrO3) | Phenylacetic acid and other degradation products | C-N bond cleavage and oxidation |

| Milder Oxidants | N-(carboxy)-2-phenylacetamide derivatives | Selective oxidation of the formyl group |

Note: This table represents plausible transformations based on general principles of organic chemistry, as direct experimental data on this compound is limited.

The reduction of the formyl group in N-formyl amides offers a pathway to N-methyl or N-hydroxymethyl derivatives. The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) is known to reduce amides to amines. acs.orgucalgary.camasterorganicchemistry.comorgosolver.comlibretexts.org The reduction of N-formyl derivatives with LiAlH₄ typically proceeds to the corresponding N-methyl amine. acs.org

For this compound, reduction with a powerful hydride reagent such as LiAlH₄ would likely reduce both the formyl and the acetamide (B32628) carbonyl groups, leading to N-methyl-2-phenylethanamine.

Reaction Scheme: Plausible Reduction with LiAlH₄

The use of milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), can sometimes allow for more selective transformations. While NaBH₄ is generally not reactive enough to reduce amides, its reactivity can be enhanced. organic-chemistry.org In some cases, NaBH₄ has been used in the reductive formylation of amines using carbon dioxide, suggesting its role in transformations involving formyl precursors. scispace.comrsc.orgrsc.org It is plausible that under specific conditions, the formyl group of this compound could be selectively reduced to a hydroxymethyl group, yielding N-(hydroxymethyl)-2-phenylacetamide.

Table 2: Potential Reduction Products and Reagents

| Reducing Agent | Expected Major Product |

| Lithium Aluminum Hydride (LiAlH₄) | N-methyl-2-phenylethanamine |

| Sodium Borohydride (NaBH₄) | Likely no reaction under standard conditions |

| Modified Borohydride Reagents | Potentially N-(hydroxymethyl)-2-phenylacetamide |

Electrophilic and Nucleophilic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic substitution, and its reactivity is influenced by the electron-donating or -withdrawing nature of the substituent.

The -CH₂CONHCHO group as a whole is considered. The nitrogen atom's lone pair can be delocalized into the adjacent carbonyl group of the acetamide, which in turn influences the electronic properties of the phenyl ring via the methylene (B1212753) bridge. The acetamido group (-NHCOCH₃) is known to be an ortho-, para-directing and activating group in electrophilic aromatic substitution. By analogy, the N-formyl-acetamido methyl substituent in this compound would also be expected to direct incoming electrophiles to the ortho and para positions of the phenyl ring.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. libretexts.orgwikipedia.orgmasterorganicchemistry.comyoutube.com

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Products |

| Bromination | Br₂ / FeBr₃ | ortho-bromo and para-bromo derivatives |

| Nitration | HNO₃ / H₂SO₄ | ortho-nitro and para-nitro derivatives |

| Sulfonation | SO₃ / H₂SO₄ | ortho-sulfonic acid and para-sulfonic acid derivatives |

Conversely, nucleophilic aromatic substitution on the phenyl ring of this compound is generally not favored. wikipedia.orgchemistrysteps.comnih.govmasterorganicchemistry.com Such reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to a good leaving group (like a halide) on the aromatic ring to activate it towards nucleophilic attack. chemistrysteps.comfiveable.me The N-formyl-acetamido methyl group is not sufficiently electron-withdrawing to facilitate this type of reaction on an otherwise unsubstituted phenyl ring.

Investigations into Intramolecular and Intermolecular Hydrogen Bonding Interactions

The presence of amide and formyl groups in this compound provides sites for both intramolecular and intermolecular hydrogen bonding. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygens of both the acetamide and formyl groups can act as hydrogen bond acceptors.

Intermolecular Hydrogen Bonding: In the solid state and in concentrated solutions, intermolecular hydrogen bonding is expected to be a dominant feature. The amide N-H of one molecule can form a hydrogen bond with the carbonyl oxygen of an adjacent molecule. This type of interaction is common in amides and leads to the formation of chains or dimeric structures in the crystal lattice. iucr.org Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy can be used to study these interactions, as hydrogen bonding typically causes a shift in the vibrational frequencies of the involved functional groups, particularly the N-H and C=O stretching bands. tandfonline.comresearchgate.net

Table 4: Potential Hydrogen Bonding Interactions

| Type | Donor | Acceptor |

| Intramolecular | Amide N-H | Formyl C=O |

| Intermolecular | Amide N-H | Acetamide C=O (of another molecule) |

| Intermolecular | Amide N-H | Formyl C=O (of another molecule) |

Studies on related molecules, such as N-phenylacetamide, have shown the presence of N-H···O hydrogen bonds forming chains of molecules in the crystalline state. iucr.org This provides a strong indication that this compound would exhibit similar intermolecular hydrogen bonding patterns.

Advanced Spectroscopic Characterization and Analytical Techniques for N Formyl 2 Phenylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. For N-formyl-2-phenylacetamide, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments would be employed to confirm its constitution.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. Based on the structure of this compound, a ¹H NMR spectrum would be expected to show several distinct signals. The phenyl group would produce signals in the aromatic region (typically δ 7.2-7.4 ppm). The two benzylic protons (CH₂) would appear as a singlet, and the formyl proton (-CHO) would also be a singlet, likely at a downfield chemical shift. The amide proton (NH) signal is also expected, though its position can be variable and it may be broadened.

Table 1: Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | ~7.20 - 7.40 | Multiplet (m) | 5H |

| Benzylic (CH₂) | ~3.70 | Singlet (s) | 2H |

| Amide (NH) | Variable (e.g., ~8.0-9.0) | Broad Singlet (br s) | 1H |

| Formyl (CHO) | ~8.20 | Singlet (s) | 1H |

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum for this compound would be expected to show nine distinct carbon signals. Key signals would include two carbonyl carbons (one for the acetamide (B32628) and one for the formyl group), a benzylic carbon, and several aromatic carbons. The presence of two signals in the carbonyl region (typically δ 160-180 ppm) would be a crucial indicator of the N-formyl-acetamide structure.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Benzylic (CH₂) | ~45 |

| Aromatic (C-H) | ~127 - 130 |

| Aromatic (C-quaternary) | ~134 |

| Formyl (C=O) | ~163 |

| Acetamide (C=O) | ~171 |

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and establishing connectivity within a molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. For this compound, it would definitively link the benzylic proton signal to the benzylic carbon signal and the aromatic proton signals to their respective carbon signals. The formyl proton would correlate with the formyl carbon, while the two carbonyl carbons and the quaternary aromatic carbon would be absent from the HSQC spectrum, confirming their lack of attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. It is crucial for piecing together the molecular fragments. Key expected correlations for this compound would include the benzylic protons showing correlation to the acetamide carbonyl carbon and the aromatic carbons. Crucially, the formyl proton would show a correlation to the acetamide carbonyl carbon, and the amide proton would show correlations to both carbonyl carbons, confirming the N-formyl-acetamide linkage.

Vibrational Spectroscopy: Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would be expected to display several characteristic absorption bands. The most prominent would be the C=O stretching vibrations for the two carbonyl groups and the N-H stretch of the amide.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | Stretch | ~3300 | Medium |

| Aromatic (C-H) | Stretch | ~3100-3000 | Medium-Weak |

| Aliphatic (C-H) | Stretch | ~2950-2850 | Medium-Weak |

| Acetamide (C=O) | Stretch | ~1680-1700 | Strong |

| Formyl (C=O) | Stretch | ~1710-1730 | Strong |

| Aromatic (C=C) | Ring Stretch | ~1600, ~1495 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

The monoisotopic mass of this compound is 163.06332 Da. uni.lu High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thereby verifying the elemental composition of C₉H₉NO₂. While experimental data is scarce, predicted collision cross-section data for various adducts are available. uni.lu

Table 4: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 164.07060 |

| [M+Na]⁺ | 186.05254 |

| [M-H]⁻ | 162.05604 |

| [M]⁺ | 163.06277 |

In electron ionization (EI) mass spectrometry, the molecule would fragment in predictable ways. A primary fragmentation pathway would involve the cleavage of the bond between the benzylic carbon and the carbonyl carbon (alpha-cleavage). This would result in the formation of a stable benzyl (B1604629) radical and a corresponding cation, or more commonly, the formation of the highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, which is a characteristic peak for compounds containing a benzyl moiety.

X-ray Diffraction for Crystal Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide exact data on bond lengths, bond angles, and the conformation of the molecule. It would also reveal information about the packing of molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding. This analysis would confirm the planarity of the phenyl ring and the amide group and provide the exact spatial relationship between the phenylacetyl and formyl moieties. However, there is currently no publicly available crystal structure data for this compound.

Elemental Analysis (CHN) for Compound Purity and Stoichiometry

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound like this compound. By precisely measuring the weight percentages of carbon (C), hydrogen (H), and nitrogen (N), it is possible to compare the experimental results with the theoretical values calculated from its molecular formula, C9H9NO2. This comparison is a critical checkpoint for assessing the purity and stoichiometric integrity of the compound. nih.govekb.eg

The theoretical composition of this compound is calculated based on its molecular weight of 163.17 g/mol . A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence of the sample's purity. nih.gov

Theoretical vs. Experimental Elemental Analysis of this compound

| Element | Theoretical % | Experimental % (Representative) |

|---|---|---|

| Carbon (C) | 66.25% | 66.18% |

| Hydrogen (H) | 5.56% | 5.59% |

This table presents the theoretical values calculated from the molecular formula of this compound and representative experimental values typically obtained for analogous compounds to illustrate expected analytical results. nih.govptfarm.pl

Advanced Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for separating this compound from any unreacted starting materials, by-products, or degradation products. These methods are highly sensitive and provide both qualitative and quantitative information about the composition of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the detection and identification of volatile and semi-volatile impurities that may be present in a sample of this compound. thermofisher.comemerypharma.com The process involves separating the components of a mixture in the gas chromatograph, followed by their detection and identification by the mass spectrometer. The mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of the ionized fragments of each component. google.comresearchgate.net

Impurity profiling is a critical aspect of quality control in pharmaceutical and chemical manufacturing. thermofisher.com Potential impurities in a batch of this compound could include residual starting materials, such as 2-phenylacetamide (B93265), or by-products from the synthesis process. GC-MS allows for the confident identification of these trace-level contaminants. chromatographyonline.comnih.gov

Illustrative GC-MS Data for Impurity Profiling of this compound

| Retention Time (min) | Detected Compound | Key Mass Fragments (m/z) | Potential Source |

|---|---|---|---|

| 5.8 | 2-Phenylacetamide | 135, 92, 91 | Unreacted Starting Material |

| 7.2 | This compound | 163, 120, 91, 77 | Main Compound |

This table provides a representative example of GC-MS data for the analysis of this compound, illustrating how different compounds would be separated and identified based on their retention times and mass spectra. This data is for illustrative purposes.

Structure Activity Relationship Sar Studies of N Formyl 2 Phenylacetamide Derivatives

Impact of Substituent Position and Hybridization on Biological Activity

The spatial arrangement and electronic nature of substituents on the phenylacetamide core are pivotal in determining the biological profile of the derivatives. Research on related compounds, such as 2-amino-N-phenylacetamides and other N-substituted-2-phenylacetamides, has shown that even minor positional changes of a substituent on the phenyl ring can lead to significant shifts in activity. nih.govnih.gov

In a series of 2-amino-N-phenylacetamide inhibitors of the Slack potassium channel, the structure-activity relationship was found to be "flat," meaning that most significant structural modifications led to a loss of activity. nih.govnih.gov This suggests a highly specific binding pocket where the parent scaffold fits optimally, and extensive alterations are not well-tolerated. However, minor changes did result in compounds with retained activity and selectivity. nih.govnih.gov

Studies on phenylalanine-containing peptidomimetics, which share a structural resemblance to the 2-phenylacetamide (B93265) core, underscore the importance of the core's stereochemistry and conformation. The phenylalanine region was identified as crucial for maintaining antiviral activity against HIV-1. mdpi.com This highlights that the sp3 hybridization at the alpha-carbon and the specific spatial orientation of the phenyl group are critical for proper interaction with the biological target.

Role of Electron-Withdrawing and Hydrophobic Groups in Modulating Efficacy and Bioavailability

The lipophilicity of a molecule, which is heavily influenced by hydrophobic and electronic factors, is a key determinant of its potential biological activity and bioavailability. researchgate.netresearchgate.netresearchgate.net The introduction of electron-withdrawing or hydrophobic groups onto the N-formyl-2-phenylacetamide scaffold can significantly modulate its efficacy.

Electron-Withdrawing Groups:

The impact of electron-withdrawing groups (EWGs) is well-documented in studies of analogous compounds. In a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives evaluated for anticancer activity, compounds bearing a nitro group (a strong EWG) on the N-phenyl ring (compounds 2a-2c ) demonstrated higher cytotoxic effects against the PC3 prostate carcinoma cell line compared to those with a methoxy (B1213986) group (an electron-donating group). nih.gov For instance, the para-nitro substituted compound 2c was the most active in this series against the MCF-7 cell line. nih.gov Similarly, in a series of antibacterial N-phenylacetamides containing a thiazole (B1198619) moiety, substitutions on the arylthiazole ring with EWGs like fluorine, chlorine, and bromine were common among the active compounds. nih.govmdpi.com

Hydrophobic Groups:

Hydrophobicity plays a dual role, influencing both target binding and pharmacokinetic properties like membrane permeability. In a study of N-phenylacetamide-2-oxoindole conjugates as carbonic anhydrase inhibitors, the presence of chloro-substituents (which are both electron-withdrawing and hydrophobic) on the N-phenylacetamide ring was a key feature of the synthesized compounds. nih.gov The position of the chloro group influenced the inhibitory activity against different carbonic anhydrase isoforms, as seen in the table below.

Research Findings on Phenylacetamide Derivatives:

| Compound | Core Structure Analogy | Substituent(s) | Biological Target/Assay | Activity (IC50/Ki) | Reference |

|---|---|---|---|---|---|

| Compound 2b | 2-(4-Fluorophenyl)-N-phenylacetamide | m-NO2 on N-phenyl | Anticancer (PC3 cell line) | 52 µM | nih.gov |

| Compound 2c | 2-(4-Fluorophenyl)-N-phenylacetamide | p-NO2 on N-phenyl | Anticancer (PC3 cell line) | 80 µM | nih.gov |

| Compound 2c | 2-(4-Fluorophenyl)-N-phenylacetamide | p-NO2 on N-phenyl | Anticancer (MCF-7 cell line) | 100 µM | nih.gov |

| Compound 3b | N-phenylacetamide-2-oxoindole | p-Cl on N-phenyl | hCA II Inhibition | Ki = 9.80 nM | nih.gov |

| Compound 3f | N-phenylacetamide-2-oxoindole | o-Cl on N-phenyl | hCA II Inhibition | Ki = 7.31 nM | nih.gov |

| Compound A1 | N-phenylacetamide-thiazole | p-F on arylthiazole | Antibacterial (Xoo) | EC50 = 156.7 µM | nih.gov |

Influence of Functional Groups on Receptor Binding Affinity and Selectivity

The nature and placement of functional groups on the this compound scaffold are critical for determining its binding affinity and selectivity for specific biological targets.

In studies on N-(1-benzylpiperidin-4-yl)arylacetamide analogues as sigma receptor ligands, the electrostatic properties of substituents on the phenylacetamide aromatic ring were found to strongly influence binding to sigma-1 receptors. researchgate.net This indicates that the electronic landscape of the phenyl ring, dictated by its functional groups, is a key factor for molecular recognition and binding affinity.

Similarly, in the development of N-phenylacetamide-2-oxoindole conjugates as carbonic anhydrase (CA) inhibitors, substitutions on the phenylacetamide moiety led to varying potencies and selectivities against different CA isoforms (hCA I, II, IX, and XII). nih.gov For example, increasing the length of the N-substitution from an N-benzoyl to an N-phenylacetamido group was found to decrease potency against all isoforms, but it also slightly shifted the selectivity profile for certain analogues. nih.gov This demonstrates that the functional groups extending from the core amide nitrogen play a significant role in fine-tuning interactions with the active site of the target enzyme.

Rational Design Principles for Optimized this compound Analogues

The rational design of optimized this compound analogues hinges on a synergistic combination of structural biology, computational modeling, and synthetic chemistry. rsc.orgebi.ac.uk Based on SAR data from related compound series, several key principles can be formulated:

Core Scaffold Preservation: The 2-phenylacetamide core appears to be a crucial pharmacophore. Significant alterations to this central structure, especially its hybridization and the relative orientation of the phenyl and amide groups, are likely to be detrimental to activity. nih.govnih.gov

Targeted Phenyl Ring Substitution: The phenyl ring is a prime site for modification to enhance potency and modulate properties. The introduction of small, electronically distinct groups (e.g., halogens, nitro groups) can be used to probe interactions within the target's binding pocket. nih.govnih.gov As seen in anticancer derivatives, electron-withdrawing groups may enhance efficacy. nih.gov

Exploitation of Selectivity Pockets: To improve selectivity, functional groups should be designed to interact with regions of the target that are not conserved across related proteins. For instance, the development of selective CA inhibitors involved modifying the phenylacetamide tail to achieve differential binding to various isoforms. nih.gov

Computational and Modeling Guidance: The use of molecular docking and comparative molecular field analysis (CoMFA) can provide valuable predictive insights into how different substituents will affect binding affinity and orientation within a target site, thereby guiding synthetic efforts. researchgate.net This approach was instrumental in designing potent Angiotensin II receptor blockers based on a related imidazole (B134444) scaffold. ebi.ac.uk

By systematically applying these principles, researchers can more efficiently navigate the chemical space around the this compound core to develop novel analogues with optimized potency, selectivity, and drug-like properties.

Computational Chemistry and Molecular Modeling of N Formyl 2 Phenylacetamide

Density Functional Theory (DFT) Studies for Electronic and Structural Properties

Geometric optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. For N-formyl-2-phenylacetamide, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Methods like B3LYP with a basis set such as 6-311++G(d,p) are commonly used for such optimizations sigmaaldrich.com.

Following optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific molecular vibration, such as the stretching or bending of bonds (e.g., C=O stretch, N-H bend, C-C stretch of the phenyl ring). This theoretical spectrum can be compared with experimental data to validate the computational model.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: The following data is illustrative of typical outputs from a DFT calculation and is not from a published study on this specific molecule.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (amide) | ~1.24 Å |

| C-N (amide) | ~1.35 Å | |

| C-C (phenyl) | ~1.39 Å | |

| Bond Angle | O=C-N | ~123° |

| C-N-C | ~120° | |

| Dihedral Angle | C-C-N-C | Variable (describes torsion) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.govnih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy relates to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. nih.gov For this compound, FMO analysis would reveal the regions of the molecule most likely to participate in chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and not from a published study on this specific molecule.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution around a molecule, providing a visual guide to its relative polarity and the sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas with an excess of electrons, such as around electronegative atoms like oxygen, and are favorable for electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack.

For this compound, an MEP analysis would likely show a significant negative potential around the carbonyl oxygen of the amide group, indicating its role as a hydrogen bond acceptor. The phenyl ring would exhibit a complex potential distribution, while the N-H group would show a positive potential, highlighting its potential as a hydrogen bond donor.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with a biological target.

While detailed docking studies for this compound are not extensively published, its activity as an inhibitor of the c-MET kinase enzyme has been reported. The c-MET receptor is a crucial target in cancer therapy, and inhibitors prevent its signaling activity, which can otherwise lead to tumor growth. A molecular docking simulation of this compound into the ATP-binding site of c-MET would predict its specific binding orientation. The simulation would identify key interactions, such as hydrogen bonds between the ligand and specific amino acid residues in the binding pocket (e.g., with methionine or aspartate residues), as well as hydrophobic or pi-pi stacking interactions with aromatic residues like tyrosine or phenylalanine. One study noted that this compound exhibits high activity (25 nM) against c-MET, suggesting a favorable binding mode.

Molecular docking programs calculate a scoring function, often expressed in kcal/mol, to estimate the binding affinity between the ligand and the receptor. A lower (more negative) score generally indicates a stronger, more favorable binding interaction. This score is derived from calculations of various energy components, including electrostatic interactions, van der Waals forces, and hydrogen bonding energies.

Computational Structure-Activity Relationship (QSAR/SAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are pivotal in modern drug discovery, enabling the correlation of a compound's chemical structure with its biological activity. For this compound, these analyses have been instrumental in understanding its inhibitory potential against c-Met kinase.

A notable aspect of the SAR for this compound is its high degree of sensitivity to minor structural modifications. The compound itself exhibits potent activity, with a reported IC50 value of 25 nM. researchgate.net However, subtle changes to its structure can lead to a drastic reduction in this activity. For instance, the conversion of the formyl oxygen to sulfur or the modification to an imidazolidinethione results in a significant loss of potency, with IC50 values plummeting to 5,000 nM and 2,000 nM, respectively. researchgate.net This highlights the critical role of specific atomic arrangements in the pharmacophore for effective binding to the c-Met kinase.

Table 1: SAR of this compound and its Analogs

| Compound | Modification | IC50 (nM) | Activity Outcome |

| This compound | - | 25 | High Activity |

| Analog 1 | Oxygen to Sulfur | 5,000 | Loss of Activity |

| Analog 2 | Imidazolidinethione | 2,000 | Loss of Activity |

Atom pair descriptors are a type of 2D molecular descriptor that encodes the presence of pairs of atoms and the bond distance between them. These descriptors are valuable in QSAR and machine learning models for predicting the biological activity of molecules. arxiv.org They represent the molecule as a collection of atom pairs, each defined by the types of the two atoms and the number of bonds separating them. arxiv.org This approach can capture important structural features that govern ligand-receptor interactions.

While specific studies detailing the application of atom pair descriptors directly to this compound are not prevalent in the public domain, the methodology is widely used for kinase inhibitors and other therapeutic targets. nih.govnih.gov In the context of this compound's interaction with the c-Met kinase, atom pair descriptors could be employed to build predictive QSAR models. These models would correlate the presence or absence of specific atom pairs at certain topological distances with the observed inhibitory activity.

For instance, descriptors could be generated for the key structural motifs within this compound, such as the formyl group, the acetamide (B32628) linkage, and the phenyl ring. By analyzing a dataset of related compounds with varying activities, a machine learning algorithm, such as a random forest, could identify the atom pairs that are most influential for potent c-Met inhibition. arxiv.org This information can then guide the design of new derivatives by suggesting which structural modifications are likely to enhance or diminish activity. The insights gained from such an analysis would complement 3D-QSAR and docking studies by providing a simplified, yet powerful, representation of the structural requirements for binding.

Classification tree analysis, a machine learning technique, has been effectively utilized to analyze the SAR of c-MET inhibitors, including this compound. researchgate.net This method builds a decision-tree model that recursively partitions the dataset of compounds into increasingly homogeneous subsets based on their structural features and biological activity (active or inactive).

In a study involving a large dataset of c-Met inhibitors, a decision tree model was constructed to identify the key structural determinants of activity. researchgate.net The model successfully segregated active from inactive compounds with a high degree of accuracy. nih.gov This analysis revealed several crucial structural rules for potent c-Met inhibition. For example, the model indicated that active compounds are more likely to possess at least one pyridine (B92270) ring. researchgate.net

The analysis of "activity cliffs," where small structural changes lead to a large drop in activity, is particularly relevant to this compound. researchgate.net The compound and its aforementioned inactive analogs represent a classic example of an activity cliff. By analyzing these cliffs within the framework of a classification tree, it is possible to pinpoint the critical structural features that must be preserved for high-potency binding. The model can highlight the importance of the specific hydrogen bonding and steric interactions facilitated by the formyl group of this compound, which are disrupted in its less active counterparts.

Table 2: Key Structural Features for c-MET Inhibitor Activity Identified by Decision Tree Analysis

| Feature | Importance | Implication for this compound |

| Presence of Pyridine Rings | High | While not present in this compound itself, this suggests that incorporating a pyridine moiety could be a strategy for designing new active compounds based on its scaffold. |

| Specific Hydrogen Bond Donors/Acceptors | High | The formyl oxygen in this compound is likely a critical hydrogen bond acceptor. |

| Defined Topological and Steric Constraints | High | The significant loss of activity upon minor modification underscores the precise fit required within the c-MET binding pocket. |

Advanced Research Applications and Future Directions for N Formyl 2 Phenylacetamide

N-formyl-2-phenylacetamide as a Versatile Synthetic Building Block in Organic Chemistry

The this compound scaffold serves as a highly adaptable precursor in the synthesis of a wide array of heterocyclic compounds. Its utility is demonstrated in the construction of complex molecular architectures that are often endowed with significant biological activity. The phenylacetamide moiety can be readily modified, and the formyl group provides a reactive site for various chemical transformations, making it a valuable tool for medicinal and organic chemists.

Research has shown that derivatives of N-phenylacetamide can be employed to create diverse heterocyclic systems. For instance, the phenylacetamide fragment has been integral in the synthesis of pyridazin-3(2H)-ones and 2-oxothiazolones, which have been identified as agonists for formyl peptide receptors (FPRs). nih.gov In these syntheses, the phenylacetamide portion of the molecule is crucial for the observed biological activity. nih.gov Furthermore, 2-(4-formylphenoxy)-N-arylacetamides, which are structurally related to this compound, have been used in Hantzsch-like reactions to produce novel 1,4-dihydropyridines and their fused heterocyclic derivatives. tandfonline.com This highlights the versatility of the formyl and acetamide (B32628) groups in facilitating complex cyclization reactions.

The adaptability of the N-phenylacetamide core is further exemplified by its use in creating compounds with antibacterial properties. By incorporating a thiazole (B1198619) moiety into the N-phenylacetamide scaffold, researchers have developed a series of derivatives with promising in vitro activity against various bacterial strains. mdpi.com

| Heterocyclic System | Synthetic Application | Potential Utility |

|---|---|---|

| Pyridazin-3(2H)-ones | Synthesis of FPR agonists. nih.gov | Modulation of inflammatory processes. nih.gov |

| 2-Oxothiazolones | Development of selective FPR agonists. nih.gov | Research tools for studying FPR signaling. nih.gov |

| 1,4-Dihydropyridines | Hantzsch-like reaction with 2-(4-formylphenoxy)-N-arylacetamides. tandfonline.com | Development of new bioactive molecules. tandfonline.com |

| 4-Arylthiazoles | Incorporation into the N-phenylacetamide scaffold. mdpi.com | Antibacterial agents. mdpi.com |

Translational Research in Drug Discovery and Development of Therapeutic Agents

The this compound structure is a recurring motif in a variety of compounds being investigated for their therapeutic potential. The exploration of its analogues has yielded promising candidates for the treatment of a range of diseases, from cancer to neurodegenerative disorders.

In the realm of oncology, derivatives of 2-(4-Fluorophenyl)-N-phenylacetamide have demonstrated potent anticancer activity, particularly against prostate and breast cancer cell lines. nih.gov The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis. nih.govtbzmed.ac.ir Phenylacetamide derivatives of resveratrol (B1683913) have also been shown to inhibit the growth of breast cancer cells by arresting the cell cycle and triggering apoptosis. mdpi.com

The N-phenylacetamide scaffold has also been explored for its potential in treating neurodegenerative diseases. The modulation of formyl peptide receptors (FPRs) by N-phenylacetamido substituted heterocycles is a significant area of research. nih.govnih.gov FPRs are implicated in the neuroinflammatory processes associated with conditions like Alzheimer's disease. nih.govdntb.gov.ua Agonists of FPR2, for instance, have been shown to alleviate neuroinflammation in animal models of Alzheimer's. nih.gov This suggests that compounds derived from this compound could be developed as novel therapeutics for neurodegenerative disorders.

Furthermore, N-phenylacetamide derivatives have been investigated as potential antidepressants and as inhibitors of enzymes like carbonic anhydrase and α-glucosidase, indicating a broad spectrum of possible therapeutic applications. nih.govnih.govnih.gov

| Derivative Class | Therapeutic Target/Application | Key Findings |

|---|---|---|

| 2-(4-Fluorophenyl)-N-phenylacetamides | Anticancer (Prostate and Breast Cancer) | Exhibited significant cytotoxicity and induced apoptosis in cancer cell lines. nih.govtbzmed.ac.ir |

| Phenylacetamide-Resveratrol Hybrids | Anticancer (Breast Cancer) | Inhibited cancer cell growth via cell cycle arrest and apoptosis. mdpi.com |

| N-phenylacetamido substituted heterocycles | Formyl Peptide Receptor (FPR) Agonists | Modulated inflammatory responses, with potential applications in neurodegenerative diseases. nih.govnih.govnih.gov |

| N-phenylacetamide-1,2,3-triazole-indole-2-carboxamides | Anti-diabetic (α-glucosidase inhibitors) | Demonstrated superior potency compared to the standard inhibitor acarbose. nih.gov |

| 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamides | Antidepressant | Showed moderate to good antidepressant activity in preclinical models. nih.gov |

Development as Fluorescence Probes and Biosensors in Analytical and Biological Systems

While direct applications of this compound as a fluorescence probe or biosensor are not yet extensively reported in the literature, its structural characteristics suggest a potential for such development. The design of fluorescent biosensors often relies on the incorporation of a fluorophore that exhibits changes in its photophysical properties upon interaction with a specific analyte.

The this compound molecule contains an aromatic phenyl group, which is a fundamental component of many fluorescent molecules. The electronic properties of this aromatic system can be fine-tuned through chemical modifications to the phenyl ring or the acetamide group. Such modifications could potentially lead to the development of novel fluorophores with desirable properties, such as high quantum yield and sensitivity to their local environment.

The general strategies for creating biosensors involve linking a recognition element (like a protein or nucleic acid) to a signal transducer. The this compound scaffold could be functionalized to attach to biological macromolecules, serving as a reporter molecule. The design of such probes would involve strategic placement of functional groups that can modulate the fluorescence emission in response to binding events. The development of analyte-sensitive or conformation-sensitive biosensors based on autofluorescent proteins provides a blueprint for how small organic molecules like this compound could be engineered for similar purposes. mdpi.com

Emerging Research Areas for this compound and its Bioactive Analogues

The future research landscape for this compound and its analogues is promising, with several emerging areas ripe for exploration. A particularly significant direction is the continued investigation of its derivatives as modulators of formyl peptide receptors (FPRs). nih.govnih.gov FPRs are key players in the innate immune system and are implicated in a host of inflammatory and neurodegenerative diseases. scilit.comnih.gov The development of selective agonists or antagonists for different FPR subtypes could lead to highly targeted therapies with fewer side effects.

The inherent bioactivity of the phenylacetamide scaffold suggests its potential in other therapeutic areas as well. For example, its derivatives could be explored for their antimicrobial properties, building upon existing research that has demonstrated the antibacterial efficacy of related compounds. mdpi.comresearchgate.net

Furthermore, the versatility of this compound as a synthetic intermediate opens up possibilities in materials science. Its ability to participate in the formation of complex heterocyclic structures could be harnessed to create novel polymers or functional materials with unique electronic or photophysical properties. The continued exploration of the structure-activity relationships of N-phenylacetamide derivatives will undoubtedly unveil new and exciting applications for this versatile chemical entity. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.